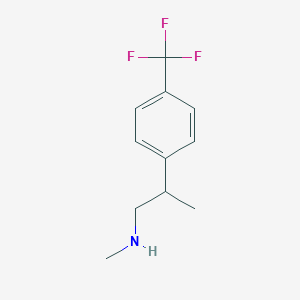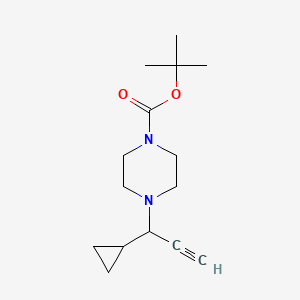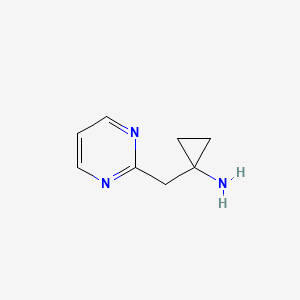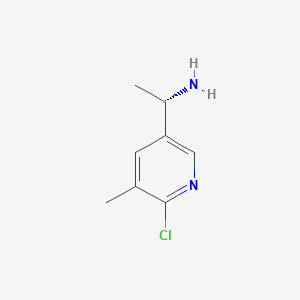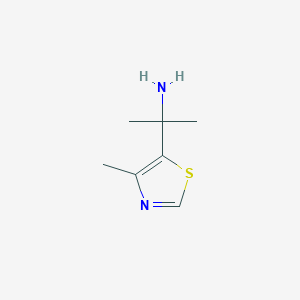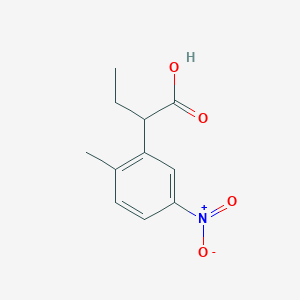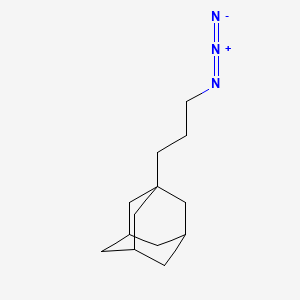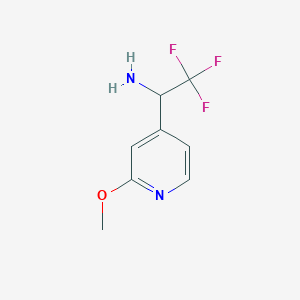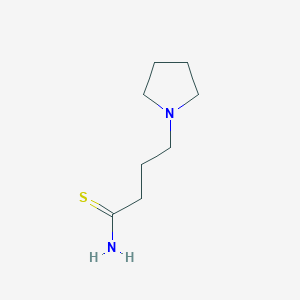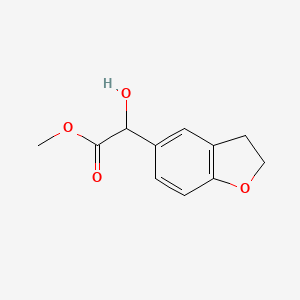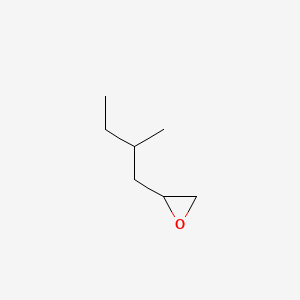
2-(2-Methylbutyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylbutyl)oxirane, also known as 1,2-epoxy-4-methylhexane, is an organic compound with the molecular formula C7H14O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its epoxide ring, which is highly reactive due to the ring strain.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Methylbutyl)oxirane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 4-methyl-1-hexene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the epoxide ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods, such as the use of hydrogen peroxide in the presence of a catalyst. This method offers a greener alternative by avoiding the use of hazardous peracids and generating water as the only by-product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylbutyl)oxirane undergoes various chemical reactions, including:
Ring-opening reactions: These reactions are typically catalyzed by acids, bases, or nucleophiles, leading to the formation of diols, halohydrins, or other functionalized compounds.
Oxidation: The epoxide ring can be oxidized to form vicinal diols using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Acid-catalyzed ring-opening: Sulfuric acid (H2SO4) or hydrochloric acid (HCl) can be used to catalyze the ring-opening of the epoxide, leading to the formation of halohydrins.
Base-catalyzed ring-opening: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to open the epoxide ring, forming diols.
Nucleophilic ring-opening: Nucleophiles such as amines, thiols, or alcohols can attack the epoxide ring, resulting in the formation of various functionalized products.
Major Products Formed
Diols: Formed through base-catalyzed or nucleophilic ring-opening.
Halohydrins: Formed through acid-catalyzed ring-opening.
Functionalized compounds: Formed through nucleophilic ring-opening with various nucleophiles.
Scientific Research Applications
2-(2-Methylbutyl)oxirane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactive epoxide group.
Mechanism of Action
The mechanism of action of 2-(2-Methylbutyl)oxirane primarily involves the reactivity of its epoxide ring. The ring strain makes the epoxide highly susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various nucleophiles, such as water, alcohols, amines, and thiols, resulting in the formation of different products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
2-(2-Methylbutyl)oxirane can be compared with other similar oxirane compounds, such as:
Ethylene oxide: A simpler epoxide with a two-carbon backbone, widely used in the production of ethylene glycol and as a sterilizing agent.
Propylene oxide: Another simple epoxide with a three-carbon backbone, used in the production of polyurethanes and as a fumigant.
Butylene oxide: An epoxide with a four-carbon backbone, used in the production of butylene glycol and as a solvent.
Properties
CAS No. |
53229-42-8 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-(2-methylbutyl)oxirane |
InChI |
InChI=1S/C7H14O/c1-3-6(2)4-7-5-8-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
DCURUSMYSILIGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


